Gadoxate disodium

Description

Properties

Molecular Formula |

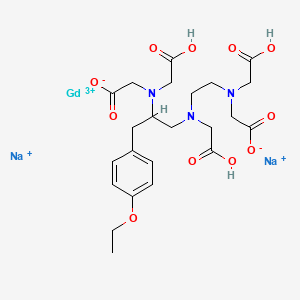

C23H31GdN3Na2O11+3 |

|---|---|

Molecular Weight |

728.7 g/mol |

IUPAC Name |

disodium;2-[2-[[2-[carboxylatomethyl(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;gadolinium(3+) |

InChI |

InChI=1S/C23H33N3O11.Gd.2Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;/q;+3;2*+1/p-2 |

InChI Key |

SLYTULCOCGSBBJ-UHFFFAOYSA-L |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Gd+3] |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

Gadoxetate disodium is synthesized via chelation of gadolinium (Gd³⁺) with the ligand (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanedioic acid (EOB-DTPA). The ligand’s preparation is the critical step, requiring precise control of stereochemistry and functional group activation.

Key Intermediate Synthesis

The ligand precursor, S-1-(4-hydroxyphenyl)-3-azapentane-1,5-diamine (Formula III), reacts with halogenated carboxylates (Formula VI, X = Cl, Br) in alkaline conditions. For example:

-

Reactants :

-

Formula III compound: 1 kg (4.21 mol)

-

Sodium hydroxide: 2 kg

-

Bromoacetic acid sodium salt: 4.75 kg (29.5 mol)

-

This one-step condensation avoids tert-butyl ester intermediates, reducing steric hindrance and simplifying purification.

Comparative Analysis of Patent Methods

Key Observations :

-

Prolonged reflux (>30h) enhances reaction completeness but risks byproduct formation.

-

Halide choice (Br vs. Cl) marginally affects yield (73.8% vs. 77.4%).

Purification Strategies for Intermediates

Macroporous Resin Chromatography

Crude intermediates often contain unreacted starting materials and inorganic salts. Adsorption using polystyrene/divinylbenzene resins (e.g., LX-18, LS-620) achieves >99% purity:

Acid Precipitation and Filtration

Post-reaction, the mixture is acidified to pH 2–3 using sulfuric or hydrochloric acid, precipitating the ligand. Filtration and drying yield a crystalline solid.

Gadolinium Chelation and Final Product Formulation

Chelation Process

The ligand (EOB-DTPA) reacts with gadolinium chloride (GdCl₃) in aqueous solution:

Lyophilization and Quality Control

The chelated product is lyophilized to remove solvents, yielding gadoxetate disodium as a white powder. Critical quality attributes include:

-

Residual Solvents : <500 ppm (ICH Q3C guidelines).

Challenges and Innovations in Industrial Synthesis

Byproduct Management

Chemical Reactions Analysis

Types of Reactions: Gadoxate disodium primarily undergoes chelation reactions. The key reactions include:

Chelation: The formation of a stable complex between gadolinium ions and EOB-DTPA.

Substitution: Potential substitution reactions where other metal ions might replace gadolinium in the complex under specific conditions.

Common Reagents and Conditions:

Chelation: Gadolinium oxide, ethoxybenzyl diethylenetriaminepentaacetic acid, solvents like water or ethanol, and basic conditions.

Substitution: Other metal salts under controlled pH and temperature conditions.

Major Products:

Gadolinium Complex:

Scientific Research Applications

Hepatobiliary Imaging

Gadoxate disodium is primarily used for enhancing liver MRI, providing critical information for the diagnosis and characterization of liver lesions. Its uptake by hepatocytes occurs through organic anion transporting polypeptides (OATPs), allowing for detailed imaging of liver function and biliary drainage.

Key Findings:

- Diagnostic Performance : Studies have shown that this compound-enhanced MRI outperforms conventional imaging techniques such as computed tomography (CT) in detecting liver lesions, especially those smaller than 1 cm in diameter .

- Lesion Characterization : this compound allows for better differentiation between benign and malignant lesions due to its distinct enhancement patterns during the hepatobiliary phase .

Functional MRI Applications

Recent research indicates potential applications of this compound in functional MRI, particularly in assessing liver function and hemodynamic changes. Its ability to provide functional information makes it a valuable tool in clinical settings.

Case Studies:

- A study highlighted its use in evaluating liver function by measuring the reduction rate of signal intensity in the hepatobiliary phase, correlating with liver health .

- Another pilot study explored its utility in prostate cancer imaging, leveraging OATP1B3 expression to track tumor characteristics .

Safety Profile

The safety of this compound has been extensively evaluated through multiple clinical trials and post-marketing surveillance.

Safety Data:

- In a large-scale study involving over 8,000 patients, adverse events were reported at a rate of only 1.7%, with no significant safety concerns noted among pediatric populations .

- Common adverse events included mild symptoms such as nausea and dyspnea, with serious adverse events being rare .

Regulatory Approval and Clinical Use

This compound has received regulatory approval for use in various countries, underscoring its established safety and efficacy profile.

Regulatory Insights:

- The FDA approved this compound based on comprehensive data demonstrating improved visualization of liver lesions and a favorable safety profile across diverse patient populations .

- Over 2.2 million patients have been treated with this compound since its introduction, further validating its clinical utility .

Comparative Efficacy

When compared to other gadolinium-based contrast agents, this compound exhibits superior performance in specific clinical scenarios.

| Feature | This compound | Other GBCAs |

|---|---|---|

| Hepatocyte Selectivity | High | Variable |

| Diagnostic Accuracy | High | Moderate |

| Safety Profile | Excellent | Varies |

| Lesion Detection Rate | >90% for <1 cm | <80% |

Mechanism of Action

Gadoxate disodium is compared with other gadolinium-based contrast agents such as gadobenate dimeglumine (MultiHance) and gadopentetate dimeglumine (Magnevist):

Gadobenate Dimeglumine: Similar to this compound but has a lower hepatic uptake (only 5% compared to 50% for this compound).

Gadopentetate Dimeglumine: Primarily an extracellular contrast agent with no specific uptake by hepatocytes.

Uniqueness:

Comparison with Similar Compounds

Structural and Pharmacokinetic Differences

Gadoxate disodium belongs to the class of gadolinium-based contrast agents (GBCAs), which vary in ligand structure and pharmacokinetics. Key comparisons include:

Table 1: Structural and Pharmacokinetic Comparison

| Compound | This compound (Gd-EOB-DTPA) | Gadobenate Dimeglumine (MultiHance®) | Gadopentetate Dimeglumine (Magnevist®) |

|---|---|---|---|

| Molecular Structure | Ethoxybenzyl-DTPA ligand | Benzyloxy-DTPA ligand | DTPA ligand |

| Excretion Pathway | 50% hepatobiliary, 50% renal | 95% renal, 5% hepatobiliary | 100% renal |

| Liver Uptake Mechanism | OATP1B1/1B3-mediated transport | Minimal hepatocyte uptake | No hepatocyte uptake |

| Stability (Log Ktherm) | 23.8 (high stability) | 22.6 (high stability) | 16.9 (lower stability) |

Sources :

- Gadobenate Dimeglumine (MultiHance®) : Shares a similar DTPA backbone but lacks the ethoxybenzyl group, resulting in predominantly renal excretion. It exhibits weak hepatobiliary excretion (5%) and is used for vascular and central nervous system (CNS) imaging .

- Its lower thermodynamic stability increases the risk of gadolinium retention in patients with renal impairment .

Table 2: Clinical Utility Comparison

| Parameter | This compound | Gadobenate Dimeglumine | Gadopentetate Dimeglumine |

|---|---|---|---|

| Primary Indications | Liver MRI (HCC, metastases, biliary) | Vascular/CNS imaging | Vascular/CNS imaging |

| Detection Sensitivity | 83.2% for sub-1 cm liver lesions | Not applicable | 64.5% (inferior to Gd-EOB-DTPA) |

| Key Trials | Improved HCC staging in Japan | EU trials for vascular imaging | Historical standard for CNS imaging |

Sources :

- This compound : Superior in detecting chemotherapy-treated liver metastases (83.2% sensitivity vs. 64.5% for CT) and is endorsed by the Japanese Liver Cancer Study Group for HCC management .

- Gadobenate Dimeglumine : Used off-label for liver imaging but lacks robust data for hepatobiliary applications .

Sources :

Market and Regulatory Status

Q & A

Q. What standardized protocols are recommended for administering Gadoxate disodium in dynamic contrast-enhanced MRI (DCE-MRI) for hepatic studies?

- Methodological Answer : this compound-enhanced MRI protocols typically involve intravenous administration at 0.025 mmol/kg body weight, followed by multiphasic imaging (arterial, portal venous, transitional, and hepatobiliary phases). Key parameters include:

- T1-weighted sequences : Use breath-hold 3D gradient-echo with fat suppression.

- Timing : Hepatobiliary phase imaging at 20 minutes post-injection to maximize hepatic parenchymal enhancement .

- Validation : Compare lesion detection rates with histopathology or follow-up imaging to confirm sensitivity improvements .

Q. What in vitro models are optimal for assessing this compound’s cellular uptake mechanisms?

- Methodological Answer : Human hepatocyte-derived cell lines (e.g., HepG2 or Chang Liver cells) are commonly used. Protocols include:

- Exposure conditions : 5–10 mM this compound for 2–24 hours to evaluate dose- and time-dependent effects.

- Viability assays : MTT or trypan blue exclusion to rule out cytotoxicity at clinical concentrations .

- Gene expression profiling : qPCR for transporters like SLCO1B1/OATP1B1, critical for hepatic uptake .

Q. How should researchers design pilot studies to evaluate this compound’s efficacy in detecting colorectal liver metastases?

- Methodological Answer :

- Inclusion criteria : Patients with histologically confirmed metastases post-chemotherapy.

- Imaging comparison : Pair this compound-enhanced MRI with spiral CT, focusing on lesions <1 cm.

- Statistical analysis : Use Cohen’s kappa coefficient to assess inter-modality agreement in lesion detection .

Advanced Research Questions

Q. How can contradictory findings in this compound’s hepatocyte uptake efficiency be resolved across studies?

- Methodological Answer : Discrepancies may arise from variability in transporter expression (e.g., OATP1B1 polymorphisms) or imaging timing. Mitigation strategies:

- Gene ontology analysis : Use tools like DAVID or Ingenuity Pathway Analysis (IPA) to identify confounding pathways (e.g., drug-metabolizing enzymes) .

- Population stratification : Subgroup analysis based on genetic markers (e.g., SLCO1B1 haplotypes) .

- Dosage calibration : Adjust injection-to-scan intervals in patients with impaired hepatic function .

Q. What experimental frameworks address this compound’s transient dyspnea as a confounding variable in clinical trials?

- Methodological Answer :

- Randomized crossover design : Compare this compound with non-hepatobiliary agents (e.g., gadobenate dimeglumine) in the same cohort.

- Adverse event monitoring : Use standardized scales (e.g., CTCAE v5.0) to grade dyspnea severity.

- Statistical adjustment : Apply mixed-effects models to isolate contrast agent effects from baseline respiratory variability .

Q. How can multi-omics data enhance mechanistic studies of this compound’s biliary excretion?

- Methodological Answer : Integrate transcriptomic (microarray/qPCR) and proteomic data to map excretion pathways:

- Transcriptomic profiling : Identify differentially expressed genes (e.g., ABC transporters) using Affymetrix arrays with a 2.0-fold change threshold .

- Pathway enrichment : Apply Gene Set Enrichment Analysis (GSEA) to detect overrepresented biological processes (e.g., bile acid transport) .

- Validation : Use siRNA knockdown of candidate genes (e.g., ABCB11) in vitro to confirm functional roles .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing this compound’s heterogeneous enhancement patterns in cirrhotic livers?

- Methodological Answer :

- Quantitative metrics : Calculate liver-to-spleen contrast ratios (LSC) in hepatobiliary phases.

- Machine learning : Train convolutional neural networks (CNNs) on LSC data to classify fibrosis stages.

- Reproducibility checks : Use intraclass correlation coefficients (ICC) for inter-observer variability assessment .

Q. How can researchers ensure reproducibility in this compound’s pharmacokinetic modeling?

- Methodological Answer :

- Open-access datasets : Share DICOM files and pharmacokinetic parameters via repositories like PhysioNet.

- Model validation : Compare compartmental models (e.g., Tofts vs. Patlak) using Akaike Information Criterion (AIC) .

- Reporting standards : Adhere to Beilstein Journal guidelines for experimental details (e.g., compound purity, imaging parameters) .

Ethical & Regulatory Considerations

Q. What informed consent elements are critical for clinical trials involving this compound in pediatric populations?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.